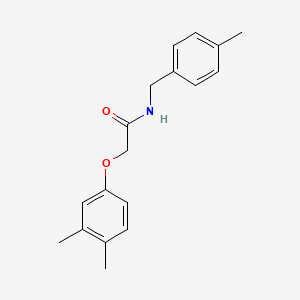

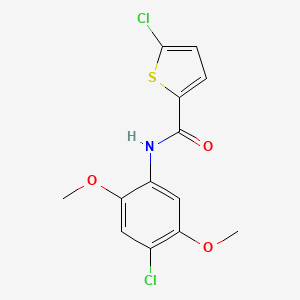

![molecular formula C20H26N2O3 B5803259 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)

4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, commonly known as EMD 57033, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of EMD 57033 is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various ion channels, including potassium channels, calcium channels, and sodium channels. Additionally, EMD 57033 has been shown to have antioxidant properties, reducing oxidative stress and inflammation in various tissues.

Biochemical and Physiological Effects:

EMD 57033 has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroprotection, it has been shown to reduce neuronal damage and improve cognitive function through the modulation of ion channels and the reduction of oxidative stress. In cardiology, EMD 57033 has been shown to reduce the incidence of ventricular arrhythmias through the modulation of ion channels and the reduction of inflammation. In oncology, EMD 57033 has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis and the inhibition of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

EMD 57033 has several advantages for lab experiments, including its stability, solubility, and specificity for ion channels. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several potential future directions for the study of EMD 57033. One area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential therapeutic applications in other fields, such as immunology and gastroenterology. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform its future clinical development.

In conclusion, EMD 57033 is a chemical compound that has shown promising potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and inform its future clinical development.

Synthesemethoden

EMD 57033 can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 2-nitrobenzaldehyde, followed by reduction to form 2-methoxy-4-nitrophenol. The nitro group is then replaced with a piperazine ring, and the resulting compound is further reacted with 2-ethoxybenzyl chloride to form EMD 57033.

Wissenschaftliche Forschungsanwendungen

EMD 57033 has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. It has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, EMD 57033 has been shown to have antiarrhythmic effects, reducing the incidence of ventricular arrhythmias in animal models of myocardial infarction. Additionally, EMD 57033 has been studied for its potential anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro.

Eigenschaften

IUPAC Name |

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-3-25-19-7-5-4-6-17(19)22-12-10-21(11-13-22)15-16-8-9-18(23)20(14-16)24-2/h4-9,14,23H,3,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDYQPJTYJCYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)

![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)